2-Bromo-5-(difluoromethyl)benzaldehyde
Description
2-Bromo-5-(difluoromethyl)benzaldehyde is a halogenated aromatic aldehyde with the molecular formula C₈H₅BrF₂O. It features a benzaldehyde core substituted with a bromine atom at the 2-position and a difluoromethyl (-CF₂H) group at the 5-position. This compound is structurally analogous to other bromo-fluorinated benzaldehydes but distinguishes itself through the difluoromethyl substituent, which balances electron-withdrawing effects and lipophilicity.
Key attributes:
- Bromine at position 2: Enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Difluoromethyl at position 5: Modulates electronic and steric properties compared to trifluoromethyl (-CF₃) or simple fluorine substituents.
- Aldehyde group: Provides a versatile handle for further functionalization (e.g., condensation, oxidation).
Properties
IUPAC Name |
2-bromo-5-(difluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c9-7-2-1-5(8(10)11)3-6(7)4-12/h1-4,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDFMCPLSKVMNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Halogenation of Benzaldehyde Derivatives: : One common method involves the bromination of 5-(difluoromethyl)benzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction typically occurs in an inert solvent like dichloromethane at room temperature.
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Fluorination: : Another approach starts with 2-bromo-5-methylbenzaldehyde, which undergoes fluorination using reagents like Selectfluor or diethylaminosulfur trifluoride (DAST) to introduce the difluoromethyl group.
Industrial Production Methods
Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 2-Bromo-5-(difluoromethyl)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction: : Reduction of the aldehyde group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
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Substitution: : The bromine atom in the compound can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions, often using palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig coupling.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF).
Major Products
Oxidation: 2-Bromo-5-(difluoromethyl)benzoic acid.
Reduction: 2-Bromo-5-(difluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-Bromo-5-(difluoromethyl)benzaldehyde serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
This compound is used in the development of biologically active molecules, particularly in the design of enzyme inhibitors and receptor modulators. Its structural motifs are valuable in medicinal chemistry for optimizing drug properties.
Industry
In the industrial sector, this compound is employed in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-Bromo-5-(difluoromethyl)benzaldehyde exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The difluoromethyl group can enhance metabolic stability and bioavailability, while the bromine atom can participate in halogen bonding, influencing binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-bromo-5-(difluoromethyl)benzaldehyde with three structurally related compounds:
Electronic and Steric Effects
- 2-Bromo-5-fluorobenzaldehyde (C₇H₄BrFO): The fluorine atom induces mild electron withdrawal, slightly activating the aromatic ring for electrophilic substitution. Its crystal structure reveals Br⋯F interactions (3.19–3.37 Å) and π-stacking .
- 2-Bromo-5-(trifluoromethyl)benzaldehyde (C₈H₄BrF₃O): The -CF₃ group strongly withdraws electrons, enhancing the aldehyde's electrophilicity. This compound is widely used in industrial synthesis, with market forecasts projecting growth due to demand in agrochemicals .
Reactivity in Cross-Coupling Reactions
- Bromine as a Leaving Group : All compounds participate in palladium-catalyzed couplings. For example, 2-bromo-5-(trifluoromethyl)benzaldehyde reacts with ethynylarenes to form biaryl derivatives (46–77% yields) .
- Substituent Influence :
Pharmaceutical Relevance
Biological Activity
2-Bromo-5-(difluoromethyl)benzaldehyde is an aromatic aldehyde with significant potential in medicinal chemistry due to its unique structural features. This compound has garnered attention for its biological activities, particularly in the fields of cancer research and antimicrobial studies. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C8H6BrF2O, and it features a bromine atom and a difluoromethyl group attached to a benzaldehyde moiety. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may inhibit specific enzymes involved in cancer progression and exhibit antimicrobial properties against various pathogens.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the growth of several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the inhibitory effects observed in different cell lines:
| Cell Line | IC50 Value (µM) | Viable Cells (%) at 10 µM (48h) | Viable Cells (%) at 10 µM (72h) |
|---|---|---|---|
| MCF-7 | 8.47 ± 0.18 | 16.36% | 8.56% |
| HeLa | 9.22 ± 0.17 | 26.38% | 16.33% |
| Jurkat | 4.64 ± 0.08 | 40.11% | 13.83% |
The compound's effectiveness increases with prolonged exposure, demonstrating a time-dependent response in cell viability.
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against various bacterial strains. A study reported that this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Study on Anticancer Activity
A recent investigation utilized the chick chorioallantoic membrane (CAM) assay to evaluate the anticancer properties of related compounds, indicating that structural modifications similar to those found in this compound could enhance inhibitory effects on tumor angiogenesis and metastasis . The study revealed promising results in terms of binding affinity to matrix metalloproteinases (MMPs), which are crucial in cancer progression.
Study on Antimicrobial Efficacy
Another study focused on the synthesis of various benzaldehyde derivatives, including those with difluoromethyl substitutions, revealing their potential as antibacterial agents . The results demonstrated that these compounds could effectively disrupt bacterial cell walls, leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
